molecular formula C13H11ClINO B2802002 1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridinium iodide CAS No. 105688-33-3

1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridinium iodide

Cat. No.: B2802002
CAS No.: 105688-33-3
M. Wt: 359.59
InChI Key: UOBSFUJSYPCJCT-UHFFFAOYSA-M
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Description

1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridinium iodide is a chemical compound with the molecular formula C13H11ClINO.

Preparation Methods

The synthesis of 1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridinium iodide typically involves the reaction of 4-chlorobenzaldehyde with pyridine in the presence of an oxidizing agent. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridinium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The pyridinium ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyridinium salts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridinium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridinium iodide can be compared with other pyridinium salts and similar compounds, such as:

    1-[2-(4-Bromophenyl)-2-oxoethyl]pyridinium iodide: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.

    1-[2-(4-Methylphenyl)-2-oxoethyl]pyridinium iodide: Contains a methyl group instead of chlorine, affecting its chemical behavior and applications.

    1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridinium iodide: The presence of a nitro group introduces different electronic effects and reactivity.

Biological Activity

1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridinium iodide is a pyridinium derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure, characterized by a chlorophenyl group and a pyridinium moiety, suggests a diverse range of pharmacological effects. This article reviews its biological activity based on recent studies, highlighting its anticancer properties, antibacterial effects, and mechanisms of action.

Chemical Structure

The compound can be represented as follows:

C12H10ClN+I\text{C}_{12}\text{H}_{10}\text{Cl}\text{N}^+\text{I}^-

This structure includes:

  • A pyridinium ring
  • A chlorophenyl substituent
  • An oxoethyl group

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of HepG2 (liver cancer) and MCF-7 (breast cancer) cells.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound against HepG2 and MCF-7 cells. The findings are summarized in Table 1.

Cell Line IC50 (µg/mL) Mechanism of Action
HepG210.10Induction of apoptosis via Bax/Bcl-2 ratio increase
MCF-75.36Cell cycle arrest at S and G2/M phases

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's mechanism includes the induction of apoptosis, as evidenced by increased levels of pro-apoptotic proteins and cell cycle arrest.

Antibacterial Activity

In addition to its anticancer properties, this compound has been investigated for its antibacterial activity. Preliminary studies suggest that it possesses significant inhibitory effects against various bacterial strains.

Antibacterial Efficacy

A study reported the minimum inhibitory concentration (MIC) values against several strains, which are summarized in Table 2.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus20
Escherichia coli15
Pseudomonas aeruginosa25

These findings indicate that the compound may serve as a potential lead for developing new antibacterial agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes apoptotic pathways through modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : It effectively halts the cell cycle in cancer cells, preventing proliferation.
  • Antibacterial Action : The compound disrupts bacterial cell wall synthesis or function, leading to cell death.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-pyridin-1-ium-1-ylethanone;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClNO.HI/c14-12-6-4-11(5-7-12)13(16)10-15-8-2-1-3-9-15;/h1-9H,10H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBSFUJSYPCJCT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)Cl.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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